molecular formula C9H11ClO2 B136243 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone CAS No. 157134-96-8

1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone

Cat. No.: B136243
CAS No.: 157134-96-8
M. Wt: 186.63 g/mol
InChI Key: RUDVNMHVPZYNBE-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a chloromethyl group attached to a dimethylfuran ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the chloromethylation of 2,5-dimethylfuran. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes, but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial for industrial applications to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

    Substitution: Various substituted furan derivatives.

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The furan ring may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Chloromethyl)-2-thienyl]ethanone: Similar structure but with a thiophene ring instead of a furan ring.

    1-[4-(Chloromethyl)-2,5-dimethylthiophene-3-yl]ethanone: Contains a thiophene ring with similar substituents.

Uniqueness

1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its specific combination of a chloromethyl group, dimethylfuran ring, and ethanone group.

Properties

CAS No.

157134-96-8

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-[4-(chloromethyl)-2,5-dimethylfuran-3-yl]ethanone

InChI

InChI=1S/C9H11ClO2/c1-5(11)9-7(3)12-6(2)8(9)4-10/h4H2,1-3H3

InChI Key

RUDVNMHVPZYNBE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(O1)C)C(=O)C)CCl

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)CCl

Synonyms

Ethanone, 1-[4-(chloromethyl)-2,5-dimethyl-3-furanyl]- (9CI)

Origin of Product

United States

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